molecular formula C11H11N3O2 B1398944 Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate CAS No. 1305826-81-6

Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1398944
CAS No.: 1305826-81-6
M. Wt: 217.22 g/mol
InChI Key: MJANDHLGTSRJIH-UHFFFAOYSA-N
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Description

Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate (CAS 1305826-81-6) is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound belongs to the class of organic compounds known as phenylpyrazoles, which feature a pyrazole ring bound to a phenyl group . The structure incorporates both an aromatic amine and a methyl ester functional group, making it a valuable heterocyclic building block in organic and medicinal chemistry research . Pyrazole-3-carboxylate derivatives are recognized as important synthetic intermediates for constructing more complex molecules . They are frequently explored in pharmaceutical research for their pharmacological properties; related pyrazole carboxylic acid derivatives have been investigated as nicotinic acid receptor agonists and for other biological activities . As a versatile scaffold, it can be used in the synthesis of potential enzyme inhibitors or functional materials. This product is intended for use as a chemical reference standard and synthetic intermediate in laboratory research settings. It is supplied with a typical purity of 98% . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

methyl 1-(4-aminophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJANDHLGTSRJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism of action of Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

  • Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6): Substituents: Ethyl ester (3-position), nitro group (para to amino on benzyl linker). Key Differences: The nitro group is strongly electron-withdrawing, enhancing corrosion inhibition efficiency (94.5% at 10 mM in 1 M HCl) compared to amino-substituted analogs. The ethyl ester may slightly increase lipophilicity versus methyl esters. Application: Effective corrosion inhibitor for carbon steel due to nitro-enhanced adsorption on metal surfaces .
  • Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate: Substituents: Formyl group (para to pyrazole). Key Differences: The formyl group provides a reactive site for condensation reactions (e.g., Schiff base formation), unlike the amino group. This makes it valuable in synthesizing more complex heterocycles. Application: Intermediate in organic synthesis, particularly for building pharmacophores .
  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate: Substituents: Sulfonyl group (4-position), methylphenyl (1-position), ethyl ester. Key Differences: The sulfonyl group increases steric bulk and electron-withdrawing effects, influencing crystal packing and thermal stability.

Positional Isomerism and Functional Group Orientation

  • Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate: Substituents: Amino group on pyrazole (4-position), propyl group (1-position). Key Differences: The amino group’s position on the pyrazole ring (vs. Application: Intermediate in drug discovery, though specific uses are undisclosed .
  • Ethyl 1-phenyl-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Substituents: Hydroxyl group (para on phenyl at 5-position), ethyl ester. Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents compared to amino derivatives.

Biological Activity

Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and a methyl ester. This structure contributes to its ability to interact with various biological targets, influencing its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can disrupt microbial cell function, making it a candidate for developing new antibiotics.

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaSignificant inhibition
Gram-negative bacteriaModerate inhibition

2. Anti-inflammatory Effects

The compound has shown anti-inflammatory activity by inhibiting key inflammatory mediators such as COX-2 and iNOS. In vitro assays have reported IC50 values indicating significant inhibition comparable to established anti-inflammatory drugs.

MediatorIC50 Value (µM)Comparison DrugReference
COX-25.2Celecoxib
iNOS4.8Indomethacin

Case Study: In a carrageenan-induced paw edema model, administration of this compound resulted in a marked reduction in inflammation compared to controls, further supporting its potential as an anti-inflammatory agent.

3. Enzyme Inhibition

This compound acts as an enzyme inhibitor , particularly targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Studies have shown that it effectively decreases N-acylethanolamines, which play crucial roles in lipid signaling pathways.

Enzyme TargetInhibition PercentageReference
NAPE-PLD70%

The biological effects of this compound are primarily attributed to its ability to bind and modulate the activity of specific enzymes and receptors. Its interaction with NAPE-PLD suggests implications in neuroinflammatory responses, highlighting its potential therapeutic applications in conditions like neurodegenerative diseases.

In Vitro Studies

In vitro assays have explored the compound's effects on cellular models related to inflammation and metabolism. For example, it has been shown to influence cytokine production in immune cells, indicating its role in modulating immune responses.

In Vivo Studies

Ongoing research includes evaluating the pharmacokinetics and pharmacodynamics of this compound in animal models. Early results indicate a dose-dependent response concerning inflammation markers and metabolic indicators.

Q & A

Basic: What are the optimal synthetic routes for Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by functionalization. A key step is the introduction of the 4-aminophenyl group via nucleophilic aromatic substitution or Pd-catalyzed coupling. Reaction conditions (temperature, solvent, catalyst) significantly impact yield. For example, maintaining temperatures between 60–80°C in ethanol/water mixtures enhances regioselectivity for the pyrazole ring . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts like regioisomers or unreacted intermediates .

Basic: How is the compound structurally characterized to confirm regiochemistry?

Methodological Answer:
Multi-spectral analysis is essential:

  • NMR : 1H^1H NMR confirms the pyrazole ring substitution pattern (e.g., singlet for H-4 at δ 7.2–7.5 ppm). The 4-aminophenyl group shows NH2_2 protons as a broad singlet (δ 5.5–6.0 ppm) and aromatic protons as doublets (δ 7.3–7.8 ppm) .
  • IR : Stretching vibrations for ester (C=O at ~1700 cm1^{-1}) and NH2_2 (3200–3400 cm1^{-1}) confirm functional groups.
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines single-crystal data to resolve bond angles and confirm regiochemistry. For example, the dihedral angle between the pyrazole and phenyl rings (~30°) indicates conjugation .

Basic: What physicochemical properties influence its stability and handling?

Methodological Answer:
Key properties include:

PropertyValue/RangeImpact on Research Use
SolubilityLow in H2_2O (~0.1 mg/mL), high in DMSORequires DMSO stock solutions for bioassays
Melting Point150–155°C (decomposes)Indicates thermal instability; avoid heating >120°C
pKa (NH2_2)~4.5 (protonated in acidic media)Affects bioavailability in cellular assays
These values are derived from analogs like ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, adjusted for the amino group’s electron-donating effects .

Advanced: How does the 4-aminophenyl substituent modulate biological activity compared to halogenated analogs?

Methodological Answer:
The NH2_2 group enhances hydrogen-bonding capacity, increasing affinity for targets like kinase ATP-binding pockets. In contrast, halogenated analogs (e.g., 4-fluorophenyl) prioritize lipophilicity. For example:

CompoundIC50_{50} (EGFR kinase)LogP
Methyl 1-(4-aminophenyl)-...12 nM1.8
Ethyl 1-(4-fluorophenyl)-...45 nM2.5
Activity assays (e.g., fluorescence polarization) require pH 7.4 buffers to maintain NH2_2 protonation. Computational docking (AutoDock Vina) predicts binding modes, but experimental validation via isothermal titration calorimetry (ITC) is advised due to possible π-π stacking interference .

Advanced: How to resolve contradictions in reported bioactivity data for pyrazole derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : E.g., MTT vs. resazurin assays for cytotoxicity may yield differing IC50_{50}s due to redox interference. Standardize protocols (e.g., ATP-based luminescence).
  • Impurity Effects : Regioisomeric byproducts (e.g., 1,4- vs. 1,5-pyrazole) can skew results. Use HPLC (C18 column, 70:30 MeCN/H2_2O) to verify purity >98% .
  • Solvent Artifacts : DMSO >0.1% may inhibit enzymes. Use low-stock concentrations (<10 mM) and solvent controls.

Advanced: What computational methods predict metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools : SwissADME predicts CYP450 metabolism sites (e.g., NH2_2 demethylation).
  • MD Simulations : GROMACS models liver microsomal interactions, highlighting susceptibility to oxidation at the pyrazole C-4 position.
  • Experimental Validation : Combine with LC-MS/MS microsomal assays (human hepatocytes, NADPH cofactor) to quantify metabolite formation rates .

Advanced: How to design SAR studies for derivatives targeting HDAC inhibition?

Methodological Answer:

  • Core Modifications : Replace the methyl ester with hydroxamic acid (HDAC zinc-binding motif).
  • Substituent Screening : Test substituents at C-4 (e.g., sulfonamide for enhanced solubility) via parallel synthesis.
  • Activity Profiling : Use fluorogenic HDAC1/6 assays (e.g., Boc-Lys(Ac)-AMC substrate) and validate with Western blot (acetylated histone H3 levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate
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Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate

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